molecular formula C21H21F3N2O5 B10770312 (2R)-3-[4-[2-[1,3-benzoxazol-2-yl(methyl)amino]ethoxy]phenyl]-2-(2,2,2-trifluoroethoxy)propanoic acid

(2R)-3-[4-[2-[1,3-benzoxazol-2-yl(methyl)amino]ethoxy]phenyl]-2-(2,2,2-trifluoroethoxy)propanoic acid

Cat. No.: B10770312
M. Wt: 438.4 g/mol
InChI Key: IRAAJHYKQDFNFO-GOSISDBHSA-N
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Description

SB-219993 is a synthetic organic compound with the molecular formula C21H21F3N2O5. It is known for its role as a peroxisome proliferator-activated receptor gamma agonist and an insulin sensitizer. Initially developed by Smithkline Beecham Plc, SB-219993 has been studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SB-219993 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure, introduction of functional groups, and final purification. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of SB-219993 follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce SB-219993 in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

SB-219993 undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohol groups results in aldehydes or ketones, while reduction of ketones yields secondary alcohols .

Scientific Research Applications

SB-219993 has been extensively studied for its applications in various fields:

Mechanism of Action

SB-219993 exerts its effects by binding to the peroxisome proliferator-activated receptor gamma, a nuclear receptor involved in the regulation of glucose and lipid metabolism. Upon binding, SB-219993 activates the receptor, leading to the transcription of genes that enhance insulin sensitivity and glucose uptake. This mechanism makes it a promising candidate for the treatment of type 2 diabetes mellitus .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SB-219993 is unique due to its specific binding affinity and potency as a peroxisome proliferator-activated receptor gamma agonist. It has shown promising results in preclinical studies, although its development was eventually discontinued .

Properties

Molecular Formula

C21H21F3N2O5

Molecular Weight

438.4 g/mol

IUPAC Name

(2R)-3-[4-[2-[1,3-benzoxazol-2-yl(methyl)amino]ethoxy]phenyl]-2-(2,2,2-trifluoroethoxy)propanoic acid

InChI

InChI=1S/C21H21F3N2O5/c1-26(20-25-16-4-2-3-5-17(16)31-20)10-11-29-15-8-6-14(7-9-15)12-18(19(27)28)30-13-21(22,23)24/h2-9,18H,10-13H2,1H3,(H,27,28)/t18-/m1/s1

InChI Key

IRAAJHYKQDFNFO-GOSISDBHSA-N

Isomeric SMILES

CN(CCOC1=CC=C(C=C1)C[C@H](C(=O)O)OCC(F)(F)F)C2=NC3=CC=CC=C3O2

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC(C(=O)O)OCC(F)(F)F)C2=NC3=CC=CC=C3O2

Origin of Product

United States

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